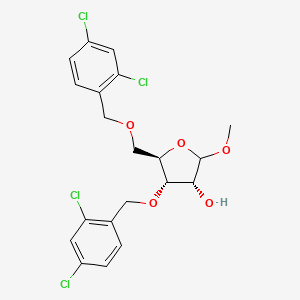

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside

描述

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside (CAS: 168427-35-8) is a protected ribofuranoside derivative widely used in synthetic organic chemistry and biochemical research. Its molecular formula is C20H20Cl4O5, with a molar mass of 482.18 g/mol and a density of 1.46 g/cm³ . Structurally, it features 2,4-dichlorobenzyl groups at the 3- and 5-positions of the ribofuranose ring and a methyl group at the anomeric position. This compound is a white solid with high thermal stability and solubility in organic solvents, making it a valuable intermediate in glycosylation reactions and drug development .

属性

IUPAC Name |

(3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-20,25H,8-10H2,1H3/t17-,18-,19-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISWEUXISBNCCJ-SDWZKWEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClO

- Molecular Weight : 482.2 g/mol

- IUPAC Name : (3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol

This compound features a ribofuranose backbone with two 2,4-dichlorobenzyl groups attached through methoxy linkages. The presence of chlorine substituents on the benzyl rings enhances its biological activity by potentially increasing lipophilicity and altering receptor interactions.

Synthesis

The synthesis of this compound involves several steps starting from methyl D-ribofuranoside. Efficient methods have been reported that yield this compound in significant quantities, typically ranging from 72% to 82% yield depending on the specific reaction conditions used .

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. Studies have shown that derivatives of ribofuranosides can act as effective inhibitors of viral replication by interfering with nucleoside metabolism in host cells. The structural modifications provided by the dichlorobenzyl groups may enhance binding affinity to viral targets or host cell receptors .

Antidiabetic Potential

The compound has also been investigated for its potential role in managing type 2 diabetes mellitus (T2DM). It is hypothesized that the compound may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose metabolism and lipid homeostasis. Modifications to the benzene ring structure significantly impact the transcriptional activity associated with PPARγ activation .

Case Studies and Research Findings

- Antiviral Mechanism :

- PPARγ Agonist Activity :

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibits viral polymerases | |

| PPARγ Agonist | Enhances glucose metabolism |

Table 2: Synthesis Yields of Derivatives

| Compound | Yield (%) |

|---|---|

| This compound | 72-82 |

| Other related ribofuranosides | Varies |

科学研究应用

Medicinal Chemistry

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside is primarily used as a nucleoside analogue in drug development. Its structural modifications allow it to mimic natural nucleosides, making it a valuable tool for studying nucleic acid interactions and enzyme mechanisms.

- Antiviral Activity : Research has indicated that ribofuranoside analogues can exhibit antiviral properties by inhibiting viral polymerases. This compound could potentially serve as a scaffold for developing antiviral agents against RNA viruses .

Biochemical Studies

This compound is utilized in biochemical assays to explore the mechanisms of enzyme action and substrate specificity. Its modifications allow researchers to probe the binding affinities of nucleoside analogues with various enzymes.

- Enzyme Inhibition Studies : Studies have shown that compounds like this compound can act as inhibitors for enzymes such as DNA methyltransferases. This inhibition can play a crucial role in cancer research by altering gene expression profiles .

Synthetic Organic Chemistry

The compound serves as an important synthon in the synthesis of more complex molecules. Its structure allows for various chemical reactions that can lead to the formation of other biologically active compounds.

- Synthesis of Nucleosides : this compound has been used as a precursor in the synthesis of 2'-C-branched ribonucleosides. These compounds are critical for developing new therapeutic agents targeting RNA .

Case Study 1: Antiviral Compound Development

A study published in the Journal of Organic Chemistry highlighted the synthesis of various ribofuranoside analogues, including this compound. The researchers demonstrated its efficacy against specific viral targets and outlined potential pathways for further drug development .

Case Study 2: Enzyme Interaction Analysis

In another study focusing on enzyme interactions, this compound was tested against several DNA methyltransferases. The results indicated significant inhibition rates compared to control groups, suggesting its potential as a lead compound for cancer therapeutics .

相似化合物的比较

Comparison with Similar Compounds

Methyl 3,5-di-O-(4-chlorobenzyl)-α-D-ribofuranoside (CAS: 108008-66-8)

- Structure : Substituted with 4-chlorobenzyl groups instead of 2,4-dichlorobenzyl.

- Molecular Formula : C20H22Cl2O5; Molecular Weight : 413.30 g/mol .

- Key Differences :

- The absence of the 2-chloro substituent reduces steric hindrance and electron-withdrawing effects compared to the 2,4-dichlorobenzyl analog.

- Lower molecular weight and polarity may enhance solubility in less polar solvents.

- Applications : Less commonly reported in glycosylation but used in nucleoside analog synthesis .

Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (CAS: 55725-85-4)

- Molecular Formula : C27H30O5; Molecular Weight : 434.53 g/mol .

- Key Differences :

- Benzyl groups are less electron-withdrawing than dichlorobenzyl, altering reactivity in deprotection and glycosylation.

- Higher steric bulk due to three benzyl groups may slow reaction kinetics in certain transformations.

- Applications : Widely used in oligonucleotide synthesis as a protecting group for ribose .

1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-deoxy-D-ribose (CAS: N/A)

- Structure : Features 4-chlorobenzoyl esters instead of ether-linked dichlorobenzyl groups.

- Molecular Formula : C20H18Cl2O7; Molecular Weight : 425.26 g/mol .

- Key Differences: Ester groups (benzoyl) are more reactive toward hydrolysis than ethers (benzyl/dichlorobenzyl). The absence of a ribofuranose ring hydroxyl (2-deoxy) reduces hydrogen-bonding capacity.

- Applications : Used in modified carbohydrate synthesis for antiviral or anticancer agents .

Methyl 3,5-Bis-O-(2,4-dichlorobenzyl)-2-C-methyl-α-D-ribofuranoside (CAS: 443642-31-7)

- Structure: Additional 2-C-methyl substitution on the ribofuranose ring.

- Molecular Formula : C21H22Cl4O5; Molecular Weight : 496.21 g/mol .

- Higher molecular weight and hydrophobicity compared to the non-methylated analog.

- Applications : Explored in locked nucleic acid (LNA) synthesis for enhanced nuclease resistance .

Comparative Data Table

Research Findings and Trends

- Electronic Effects: The 2,4-dichlorobenzyl groups in the target compound enhance electron-withdrawing properties, stabilizing intermediates in glycosylation reactions compared to non-chlorinated analogs .

- Steric Considerations : Bulkier dichlorobenzyl groups may slow reaction rates compared to benzyl analogs but improve regioselectivity in multi-step syntheses .

常见问题

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry (ESI-MS or HRMS) : Confirms molecular weight (C₂₀H₂₀Cl₄O₅, m/z 482.18) and detects impurities .

- Chromatography (HPLC/TLC) : Monitors reaction progress and purity using silica gel or reverse-phase columns .

When encountering discrepancies in reported yields for similar benzylation reactions, what experimental variables should be investigated to resolve these contradictions?

Advanced Research Question

Key variables to assess:

- Catalyst Selection : Ag₂O vs. NaH can alter reaction rates and byproduct formation .

- Moisture Sensitivity : Trace water in solvents or reagents may hydrolyze benzyl halides, reducing yields.

- Temperature Gradients : Overheating (>60°C) promotes decomposition, while low temperatures (<40°C) slow kinetics.

- Workup Procedures : Incomplete extraction or column chromatography can lead to product loss.

Resolution : Systematic optimization via Design of Experiments (DoE) or kinetic studies is recommended .

What role do protective groups like benzyl or dichlorobenzyl play in the synthesis of ribofuranoside derivatives, and how are they selectively removed?

Basic Research Question

- Function : Dichlorobenzyl groups protect hydroxyl sites during glycosylation or phosphorylation, preventing unwanted side reactions .

- Deprotection :

In the synthesis of locked nucleic acid (LNA) analogs, how can this compound derivatives serve as precursors, and what challenges arise in maintaining regioselectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。